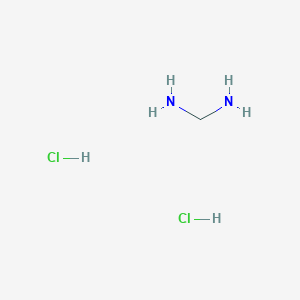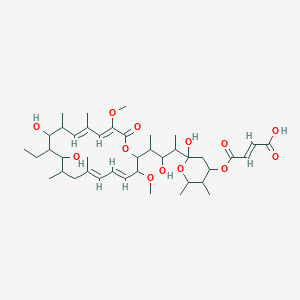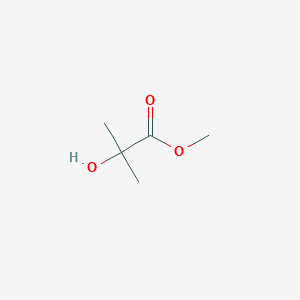
Nadic methyl anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Nadic Methyl Anhydride, also known as 1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione or 5-Norbornene-2,3-dicarboxylic anhydride, methyl-, is an organic compound with a wide range of applications .
Target of Action
This compound primarily targets the synthesis of heat-resistant resins such as epoxy resins, polyimides, and phenolic resins . These resins are used in various industries including coatings, electronic materials, aerospace, and electronics .
Biochemical Pathways
This compound is involved in the synthesis of monomers for cross-linked polymer networks based on thiol-ene linkages . This is due to the reactivity of the norbornene moiety in the thiol-ene reaction .
Pharmacokinetics
It’s important to note that the compound is stable at room temperature but can be decomposed by water and alcohol .
Result of Action
The result of this compound’s action is the production of heat-resistant resins with excellent heat resistance, insulation, and chemical corrosion resistance . These resins are widely used in various fields such as coatings, electronic materials, aerospace, and electronics .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of moisture could cause free acid to form in the anhydride . Therefore, it’s recommended to store the compound in a dry place and keep the container tightly closed to prevent absorption of atmospheric moisture or contamination .
Biochemical Analysis
Biochemical Properties
It is known that it is used as a curing agent in the preparation of epoxy resins This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that facilitates the curing process
Cellular Effects
Given its use in the synthesis of epoxy resins , it may influence cell function by interacting with cellular structures or processes involved in the synthesis of these resins
Molecular Mechanism
It is known to be involved in the synthesis of epoxy resins , suggesting that it may exert its effects at the molecular level through interactions with the molecules involved in this process
Temporal Effects in Laboratory Settings
It is known that it is used as a curing agent in the preparation of epoxy resins , suggesting that its effects may change over time as the curing process progresses
Metabolic Pathways
Given its role in the synthesis of epoxy resins , it may interact with enzymes or cofactors involved in this process
Preparation Methods
The synthesis of Nadic methyl anhydride typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by methylation . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .
Chemical Reactions Analysis
Nadic methyl anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Nadic methyl anhydride has a wide range of scientific research applications:
Chemistry: It is used as a curing agent in the preparation of epoxy resins and advanced polymer materials.
Industry: It serves as an intermediate in the production of polyesters, alkyd resins, and plasticizers.
Comparison with Similar Compounds
Nadic methyl anhydride can be compared with other similar compounds such as:
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: This compound is structurally similar but differs in the position of the substituents on the norbornene ring.
Maleic anhydride: While structurally simpler, maleic anhydride shares some reactivity characteristics with this compound.
The uniqueness of this compound lies in its ability to form highly cross-linked polymer networks, making it valuable in advanced material applications .
Properties
CAS No. |
25134-21-8 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m0/s1 |
InChI Key |
LTVUCOSIZFEASK-MPXCPUAZSA-N |
SMILES |
CC12CC(C=C1)C3C2C(=O)OC3=O |
Isomeric SMILES |
C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)OC2=O)C=C3 |
Canonical SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 |
Key on ui other cas no. |
25134-21-8 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyms |
Methyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl nadic anhydride contribute to the properties of cured epoxy resins?
A1: Methyl nadic anhydride is a hardener used in epoxy resin systems. When reacted with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it facilitates crosslinking, leading to a rigid, three-dimensional network within the material []. This crosslinking significantly impacts the thermal and dielectric properties of the final cured resin. For instance, incorporating methyl nadic anhydride as a curing agent can increase the glass transition temperature (Tg) and improve the thermal stability of the epoxy resin compared to unmodified epoxy.
Q2: Are there any advantages to using modified 5-norbornene-2,3-dicarboxylic anhydride derivatives as curing agents for resins?
A2: Yes, research suggests that modifying 5-norbornene-2,3-dicarboxylic anhydride can lead to enhanced properties in the final cured resins. For example, [] describes the synthesis of silatrane-based imide resins using various anhydrides, including 5-norbornene-2,3-dicarboxylic anhydride. The study found that the choice of anhydride significantly impacted the thermal stability of the resulting resin. This highlights the potential of tailoring the properties of cured resins by selecting specific derivatives of 5-norbornene-2,3-dicarboxylic anhydride with desired functionalities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















